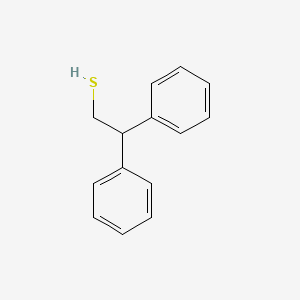
I(2)-Phenylbenzeneethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a 2,2-diphenylethane backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,2-diphenylethane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of sodium hydrosulfide as a nucleophile to introduce the thiol group .
Industrial Production Methods
Industrial production of 2,2-diphenylethane-1-thiol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学的研究の応用
2,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2,2-diphenylethane-1-thiol involves its ability to undergo redox reactions. The thiol group can donate or accept electrons, making it a key player in redox processes. This property is particularly important in biological systems, where thiols can protect cells from oxidative damage by neutralizing reactive oxygen species .
類似化合物との比較
Similar Compounds
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox processes.
2,2-Diphenylethanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity.
2,2-Diphenylethylamine: Contains an amine group, resulting in different applications and reactivity.
Uniqueness
2,2-Diphenylethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties, particularly in redox reactions. This makes it valuable in applications where redox activity is crucial, such as in antioxidants and protective agents against oxidative stress .
特性
CAS番号 |
71351-02-5 |
|---|---|
分子式 |
C14H14S |
分子量 |
214.33 g/mol |
IUPAC名 |
2,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChIキー |
PVKVAZMIYYZBDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CS)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)



![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)

![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)






